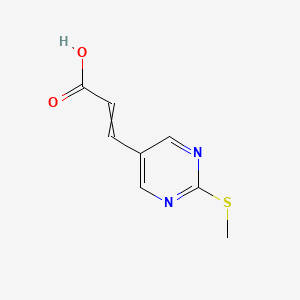
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid
Vue d'ensemble
Description
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, also known as MTPA, is an important organic compound used in many scientific and industrial applications. It is a versatile compound with many properties and can be used as a reagent in synthetic organic chemistry, as a catalyst in polymerization reactions, and as a stabilizer for pharmaceuticals. MTPA has also been used in a variety of biochemical and physiological studies, including studies of metabolism, cell signaling, and gene expression.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A novel synthesis method involving the reaction of [bis(methylthio)methylene]malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate with 5-aminopyrazoles has been reported, demonstrating the synthetic potential of such compounds in creating mercaptopurine and pentaaza-as-indacene analogues (Elgemeie et al., 1994). Moreover, acrylic acid derivatives incorporating elements of sulfonylurea structure around a central vinylogous core have been synthesized, showcasing their moderate inhibitory effects on acetohydroxyacid synthase (AHAS) and potential herbicidal activity (Mcfadden et al., 1993).
Biological Interactions and Applications
The interaction of novel p-hydroxycinnamic acid amides, structurally related to (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, with bovine serum albumin (BSA) has been investigated through fluorescence and UV–vis spectral studies, highlighting the binding constants, thermodynamic parameters, and conformational changes in BSA (Meng et al., 2012). This research indicates potential biomedical applications through the study of protein-ligand interactions.
Antagonistic Activities and Therapeutic Potential
Compounds structurally related to (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid have been identified as potent antagonists of the αvβ3 receptor, with significant in vitro profiles and pharmacokinetics, suggesting potential for clinical development in the treatment of osteoporosis (Coleman et al., 2004).
Antimicrobial and Antifungal Applications
The synthesis and activity of novel pyrimidines derived from 5-cyano-6-aryl-2-thiouracil, related to (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, have been explored, revealing potential antimicrobial activities in primary screenings, thus suggesting possible applications in developing new chemotherapeutic agents (Ram et al., 1987).
Propriétés
IUPAC Name |
(E)-3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13-8-9-4-6(5-10-8)2-3-7(11)12/h2-5H,1H3,(H,11,12)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRBLLNMSHVARX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



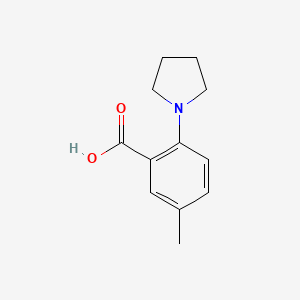
![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)
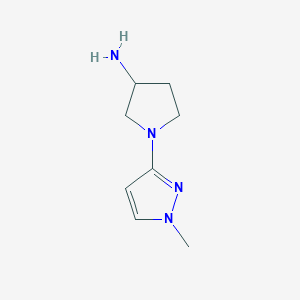
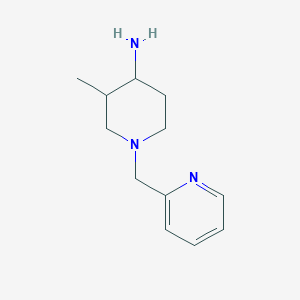
![3-[4-(Propan-2-yl)phenyl]propanamide](/img/structure/B1423084.png)
![{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine](/img/structure/B1423088.png)
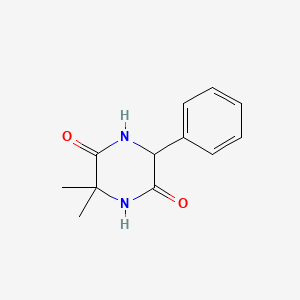

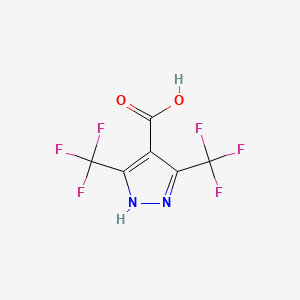
![[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1423094.png)
![3-[(Oxan-4-ylsulfanyl)methyl]aniline](/img/structure/B1423095.png)

![Methyl 2-[(6-methylpyridin-2-yl)amino]acetate](/img/structure/B1423098.png)
